Sodium hexafluorosilicate

Beschreibung

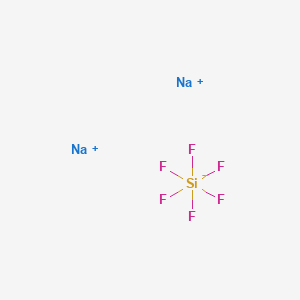

Sodium hexafluorosilicate (Na₂SiF₆) is an inorganic compound with the molecular formula Na₂SiF₆ and a molar mass of 188.06 g/mol. Industrially, it is utilized as a flux in enamels, an opacifier in glass, a hardening agent in acid-resistant cements, and a wood preservative . Its synthesis typically involves reacting fluorosilicic acid (H₂SiF₆) with sodium carbonate .

Na₂SiF₆ exhibits moderate toxicity, causing skin, eye, and respiratory irritation . Its decomposition at 500°C produces silicon tetrafluoride (SiF₄), which is critical in high-purity silicon production via electro-catalytic reduction with sodium metal at temperatures below 180°C .

Eigenschaften

IUPAC Name |

disodium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.2Na/c1-7(2,3,4,5)6;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUZEUZLCYTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si.2Na, Na2SiF6, Na2[SiF6], F6Na2Si | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium fluorosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_fluorosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036933 | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium fluorosilicate is a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide., Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, White solid; [Merck Index] White powder; [MSDSonline], COLOURLESS-TO-WHITE GRANULAR POWDER. | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 150 PARTS COLD, 40 PARTS BOILING WATER; INSOL IN ALCOHOL, Insoluble in ethanol., In water, 0.64 g/100 g at 20 °C, 0.76 g/100 g at 25 °C, 1.27 g/100 g at 50 °C, 2.45 g/100 g at 100 °C., Solubility in water, g/100ml at 20 °C: 0.76 (poor) | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm., Relative density (water = 1): 2.7 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR POWDER, White, hexagonal crystals., White, crystalline powder., White, free-flowing powder. | |

CAS No. |

16893-85-9 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806AV2E065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melts at red heat with decomposition. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The neutralization method remains the most widely adopted industrial approach for synthesizing sodium hexafluorosilicate. This process involves reacting fluorosilicic acid (H₂SiF₆) with sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) under controlled conditions. The reaction proceeds as follows:

Excess NaCl ensures complete neutralization, while temperature modulation (5–15°C) prevents byproduct formation. Industrial implementations, such as the patent-described process, utilize a saturated NaCl solution (317 kg/m³) mixed with fluorosilicic acid (15% H₂SiF₆, 0.5% HF) in rubber-lined reactors. Post-reaction, the slurry undergoes thickening in φ1600 × 2900 mm tanks and centrifugal dehydration (SS-800B centrifuges) to yield Na₂SiF₆ with 98.5% purity.

Process Parameters and Yield Optimization

Critical parameters include:

-

Fluorosilicic Acid Concentration : 15–20% H₂SiF₆ minimizes HF impurities.

-

Temperature : Maintaining reactions below 15°C reduces HCl volatilization and enhances crystal stability.

-

Stoichiometry : A 1:2 molar ratio of H₂SiF₆ to NaCl ensures >95% conversion efficiency.

Industrial trials report daily production of 1.41 tons of Na₂SiF₆ with residual acidity (as HCl) below 0.5%. Wastewater (5.9% HCl) is neutralized in PVC sedimentation tanks, aligning with environmental regulations.

Nonclassical Crystallization: Nanoparticle-Mediated Synthesis

Synthesis of Silicon Quantum Dots (SiQDs)

A hydrothermal method forms the basis for SiQD preparation. Trisodium citrate (0.25 g) and 3-aminopropyl triethoxysilane (0.8 mL) are reacted in distilled water at 180°C for 12 hours, yielding light-yellow SiQDs with amine-functionalized surfaces. These quantum dots exhibit photoluminescence (PL) peaks at 450 nm and excitation-independent emission spectra, confirming uniform size distribution (Figure S9a).

HF-Induced Crystallization into SHFS Microrods

Treating SiQDs with hydrofluoric acid (HF) initiates a nonclassical crystallization pathway. Incremental HF addition (0.1–1.5 mL) induces:

-

Aggregation : At 0.1–0.3 mL HF, SiQDs self-assemble into flower-like structures (Figure S7A–C).

-

Fusion : 0.4–1.0 mL HF prompts fusion into block-shaped intermediates (Figure S3).

-

Crystallization : 1.5 mL HF yields hexagonal Na₂SiF₆ microrods with preferred (101) growth direction (PXRD, JCPDS 33-1280).

Table 1: HF Concentration vs. Morphological Evolution

| HF Volume (mL) | Morphology | Crystallinity (PXRD Intensity) | PL Lifetime (ns) |

|---|---|---|---|

| 0.1 | Amorphous particles | Low | 7.0 |

| 0.3 | Hexagonal nuclei | Moderate | 6.8 |

| 1.5 | Hexagonal microrods | High | 6.0 |

Fluorescence microscopy and HR-TEM reveal that HF lowers solution pH (10 → 1), destabilizing SiQD surfaces and enabling oriented attachment along van der Waals interfaces. PL quenching (7 → 6 ns) correlates with charge delocalization across fused microrods.

Electrochemical Reduction: A Novel Byproduct Utilization Strategy

Principle and Reaction Setup

Although primarily a silicon production method, electrochemical reduction of Na₂SiF₆ offers insights into impurity control. At 180–200°C, Na₂SiF₆ reacts with metallic reductants (e.g., Al, Mg) in molten salts, yielding high-purity silicon:

This process achieves 99.9% Si purity, with residual NaF dissolved via HCl washes.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Environmental and Economic Considerations

The neutralization method generates 9 m³/day of acidic wastewater (5.9% HCl), requiring neutralization with lime or caustic soda. In contrast, nonclassical crystallization minimizes waste through stoichiometric HF use but demands precise nanoparticle synthesis. Patent analyses estimate a 26.6 million yuan/year savings by repurposing fluorosilicic acid byproducts .

Analyse Chemischer Reaktionen

Hydrolysis in Aqueous Solutions

In water, Na₂SiF₆ dissociates into sodium ions (Na⁺) and hexafluorosilicate ions (SiF₆²⁻), which further hydrolyze to release fluoride (F⁻) and hydrated silica (SiO₂·nH₂O):

At drinking water pH (6.5–8.5), hydrolysis is nearly 100% complete, yielding 1.2 mg/L fluoride at fluoridation concentrations .

Key Factors Influencing Hydrolysis:

| Condition | Effect on Hydrolysis | Source |

|---|---|---|

| High [H⁺] (pH < 3) | Inhibits hydrolysis due to protonation | |

| High [Ca²⁺] | Accelerates hydrolysis via ion pairing | |

| Elevated temperature | Increases reaction rate |

Thermal Decomposition

Na₂SiF₆ decomposes at high temperatures, releasing toxic fumes:

Critical Temperatures:

Hazardous Byproducts:

Strong Acids (e.g., H₂SO₄):

Produces HF and SiF₄ gas:

This reaction is utilized in industrial HF synthesis .

Alkalis (e.g., NaOH):

Forms sodium fluoride and silica gel:

Reactions with Metals

Na₂SiF₆ reacts with active metals (e.g., Al, Mg), producing hydrogen gas and metal fluorides:

This reaction poses explosion risks in confined spaces .

Electro-Catalytic Reduction

In the presence of sodium metal and an applied voltage, Na₂SiF₆ reduces to silicon at low temperatures (180–250°C):

Key Findings:

-

Reaction completes within minutes under electro-catalytic conditions .

-

Silicon purity depends on reactant ratios and stirring speed .

Phosphate Fertilizer Production:

Na₂SiF₆ is a byproduct of phosphate rock acidulation, releasing radionuclides (e.g., radon, polonium) and fluorides into the environment .

Aquatic Toxicity:

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Metal Smelting and Alloy Production

Sodium hexafluorosilicate serves as a fluxing agent in the smelting and casting of metals, particularly in aluminum and copper production. It aids in the removal of impurities and enhances the fluidity of molten metal, thus improving the quality of the final product.

Ceramic Manufacturing

In ceramics, this compound is used as a glaze and body material. It enhances the hardness and gloss of ceramic products, making it essential in the production of tiles, dinnerware, and sanitary ware.

Glass Production

This compound is also employed in glass manufacturing, where it acts as a refining agent. It helps in controlling the viscosity of glass melts and improving clarity.

Table 1: Industrial Applications of this compound

| Application | Description |

|---|---|

| Metal Smelting | Fluxing agent for aluminum and copper production |

| Ceramic Manufacturing | Enhances glaze hardness and gloss |

| Glass Production | Refines glass melts for improved clarity |

Pharmaceutical Applications

This compound is utilized in pharmaceuticals primarily for its role in dental care products. It is a critical ingredient in formulations aimed at preventing dental caries. The compound is often found in fluoride varnishes and gels that promote remineralization of tooth enamel.

Case Study: Dental Health

Research has shown that this compound can effectively inhibit demineralization of dentin when used in conjunction with silver nitrate solutions. In vitro studies indicate significant reductions in carious lesion depth when treated with this compound compared to untreated controls .

Environmental Applications

This compound plays a crucial role in environmental protection efforts. It is used as a sewage treatment agent, aiding in the precipitation of suspended solids and purifying wastewater. Additionally, it serves as an anti-corrosion agent for steel surfaces.

Table 2: Environmental Applications

| Application | Description |

|---|---|

| Sewage Treatment | Accelerates precipitation of suspended matter |

| Anti-Corrosion Agent | Protects steel surfaces from corrosion |

Agricultural Uses

In agriculture, this compound is employed as an insecticide and herbicide. Its efficacy in pest control makes it valuable for crop protection strategies.

Research Applications

Recent studies have highlighted innovative uses of this compound in nanotechnology, particularly in the synthesis of silicon quantum dots (SiQDs). The compound facilitates nonclassical crystallization processes that are crucial for developing advanced materials with unique optical properties .

Case Study: Nanotechnology

A study demonstrated that this compound microrods could be synthesized from silicon quantum dots through hydrofluoric acid treatment. This method showed promise for producing high-purity materials suitable for electronic applications .

Wirkmechanismus

The mechanism of action of sodium hexafluorosilicate primarily involves the release of fluoride ions. In water fluoridation, the compound dissociates to release fluoride ions, which help in the remineralization of tooth enamel and the prevention of dental caries . In industrial applications, the compound acts as a source of fluoride ions, which participate in various chemical reactions to produce desired products .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Properties of Sodium Hexafluorosilicate and Related Compounds

Key Differences

(a) Chemical Stability and Reactivity

- Na₂SiF₆ vs. K₂SiF₆ : Potassium hexafluorosilicate (K₂SiF₆) has lower solubility in water (0.12 g/100 mL) compared to Na₂SiF₆, making it less effective in aqueous applications like wastewater treatment .

- Na₂SiF₆ vs. NaPF₆ : Sodium hexafluorophosphate (NaPF₆) is highly soluble and thermally stable, serving as a key electrolyte in batteries, whereas Na₂SiF₆ decomposes at high temperatures to release SiF₄ gas .

(b) Toxicity Profiles

- In Caenorhabditis elegans studies, Na₂SiF₆ and H₂SiF₆ (fluorosilicic acid) showed comparable toxicity to NaF, with all compounds inhibiting growth and reproduction at concentrations ≥10 mM.

Research Findings and Innovations

- Wastewater Treatment : Na₂SiF₆ co-precipitates with phosphate and fluoride ions at pH 9, achieving >90% removal efficiency. However, increasing pH beyond 10 causes re-dissolution of silica, reducing efficacy .

- Hydrolysis Behavior : Na₂SiF₆ hydrolyzes in water to release fluoride ions, but intermediates like SiF₅⁻ are only detectable below pH 3.4. This hydrolysis is pH-sensitive and influenced by biological buffers .

- Environmental Impact : Na₂SiF₆ is classified as a hazardous substance (UN2856) due to its fluoride release, requiring stringent handling protocols .

Biologische Aktivität

Sodium hexafluorosilicate (Na2SiF6), also known as sodium silicofluoride, is a chemical compound widely used in various industrial applications, particularly in water fluoridation and as a rodenticide. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological effects of this compound.

This compound is a fine, white, odorless powder that is soluble in water. It has been classified as toxic by ingestion, inhalation, and skin absorption. The acute toxicity of this compound varies based on exposure routes:

Absorption and Excretion

This compound is readily absorbed in the gastrointestinal tract. Studies indicate that approximately 50% of administered fluoride from this compound is absorbed within 30 minutes post-ingestion . The fluoride ions are subsequently excreted via urine. Chronic exposure can lead to elevated serum fluoride levels, which may result in dental fluorosis and other systemic effects.

Case Studies

- Human Exposure Incident : A notable case involved a 32-year-old woman who ingested three teaspoons of this compound during a suicide attempt. She experienced severe symptoms including vomiting and muscle spasms but recovered after treatment with calcium compounds . This incident highlights the acute risks associated with high doses of the compound.

- Occupational Exposure : A study reported that a 23-year-old male developed skin lesions after one week of working in a foam rubber plant using this compound at concentrations of 2–3%. This case illustrates potential dermal hazards in industrial settings .

Genotoxicity Studies

Genotoxicity assessments have shown that this compound does not exhibit significant genotoxic effects. In vitro tests for gene mutation and clastogenicity yielded negative results across various assays including the bacterial reverse mutation assay . This suggests that while this compound is toxic, it may not pose a genetic risk under typical exposure conditions.

Table: Summary of Toxicological Data for this compound

| Parameter | Value/Observation |

|---|---|

| LD50 (oral, rats) | 100 - 156 mg/kg |

| LDLo (human) | 5.7 mg/kg (subcutaneous) |

| Acute dermal toxicity | High to moderate |

| Absorption (oral) | ~50% within 30 minutes |

| Genotoxicity | Negative in multiple assays |

Environmental Impact

This compound is also used in water fluoridation processes. Concerns have been raised about its potential to introduce contaminants such as arsenic into drinking water systems, particularly when compared to pharmaceutical-grade fluoride sources . Studies indicate that using industrial-grade hydrofluosilicic acid (HFSA), which can convert to this compound, may lead to significantly higher cancer risks due to arsenic contamination compared to using pharmaceutical-grade sodium fluoride .

Q & A

Basic Research Questions

Q. How can reaction parameters be optimized for synthesizing high-purity silica and sodium fluoride from sodium hexafluorosilicate?

- Methodological Answer : Key factors include molar ratios, temperature, and surfactant addition. For example, a 1:3 molar ratio of Na₂SiF₆ to Na₂CO₃·10H₂O at 85°C for 90 minutes with 2.0×10⁻³ mol SDS yields 91.0% pure silica (103 m²/g BET surface area) and 98.6% pure NaF . Adjusting these parameters minimizes impurities and enhances crystallinity.

Q. What analytical techniques are critical for characterizing this compound-derived materials?

- Methodological Answer : Use XRD for phase identification, SEM for morphology, FTIR for functional groups, BET for surface area, and DSC-TGA for thermal stability. For instance, SEM reveals silica particles with ~985 nm average size, while BET confirms high surface area (103 m²/g) critical for catalytic applications .

Q. How does pH influence the stability of this compound in aqueous systems?

- Methodological Answer : Below pH 3.5, hydrolysis generates SiF₅⁻ intermediates, while above pH 5, silica oligomerization occurs. Neutralization to pH 9 with NaOH facilitates co-precipitation of Na₂SiF₆ and amorphous silica, crucial for wastewater treatment .

Advanced Research Questions

Q. What mechanisms enable electro-catalytic reduction of this compound to produce high-purity silicon at low temperatures?

- Methodological Answer : Na₂SiF₆ reacts with sodium at <180°C, followed by cold-water (10°C) and 1M HCl washes to dissolve NaF and impurities. This avoids high-energy processes (e.g., Siemens method), yielding 99% pure silicon particles validated by SEM and acid resistance tests .

Q. How do composite π pulses improve homonuclear dipolar recoupling in solid-state NMR studies of this compound?

- Methodological Answer : Composite π pulses enhance ¹⁹F RFDR sequences under high-speed MAS, broadening excitation bandwidth and reducing experimental time by 30–50%. This improves resolution for studying Si-F bonding dynamics .

Q. What role does this compound play in hybrid porous materials for gas separation?

- Methodological Answer : As a linker in metal-organic frameworks (MOFs), Na₂SiF₆ enables selective acetylene adsorption via host-guest interactions (2.1 mmol/g capacity at 0.025 bar). Neutron diffraction validates binding sites, critical for ethylene purification in polymer production .

Q. How is this compound utilized to study silicon uptake in marine sponges?

- Methodological Answer : Na₂SiF₆ serves as a DSi (dissolved silicic acid) source in controlled experiments (1.6–600 mM). Buffering with HCl adjusts pH to 5.8–8.3, mimicking natural habitats to quantify sponge-mediated silicon cycling .

Q. What are the environmental implications of this compound hydrolysis in biological systems?

- Methodological Answer : Hydrolysis below pH 3.5 releases SiF₅⁻, but buffer systems (e.g., phosphate/citrate) fail to stabilize pH, leading to enzyme inhibition (e.g., acetylcholinesterase). This necessitates pH monitoring in ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.